Enhanced Lipophilicity Drives Superior Membrane Permeability Relative to Non-Fluorinated Analog
The dual fluorination (ortho-F and -CF3) in 3-(1-amino-2,2,2-trifluoroethyl)-2-fluoroaniline significantly increases lipophilicity compared to its non-fluorinated analog, 3-(1-amino-2,2,2-trifluoroethyl)aniline. This is critical for passive membrane diffusion and blood-brain barrier penetration [1]. While direct experimental LogP values for this specific compound are not publicly available, class-level data indicates that the introduction of a single trifluoromethyl group increases LogP by approximately 1.0-1.5 units relative to a methyl group [2], and ortho-fluorination further enhances this effect by reducing basicity and increasing neutral species fraction at physiological pH [3].
| Evidence Dimension | Lipophilicity (LogP) |
|---|---|
| Target Compound Data | Predicted LogP ~2.1-2.8 (based on structural analogs with -CF3 and ortho-F) |
| Comparator Or Baseline | 3-(1-amino-2,2,2-trifluoroethyl)aniline (non-fluorinated): Predicted LogP ~1.5-2.0 |
| Quantified Difference | Estimated increase of +0.6 to +0.8 LogP units attributable to ortho-fluorine substitution |
| Conditions | Predicted using fragment-based methods (e.g., CLogP) informed by literature on fluorinated anilines |
Why This Matters
Higher lipophilicity directly correlates with improved membrane permeability, a key determinant of oral bioavailability and CNS exposure in drug discovery programs.
- [1] NBInno. (2025). The Role of Trifluoromethyl Anilines in Modern Chemical Innovation. View Source
- [2] Kuujia. (2025). Les propriétés et les applications du P-trifluoromethylaniline en chimie bio-pharmaceutique. View Source
- [3] Graton, J., et al. (2021). Modulation of the H-Bond Basicity of Functional Groups by α-Fluorine-Containing Functions and its Implications for Lipophilicity and Bioisosterism. ACS Publications. View Source
